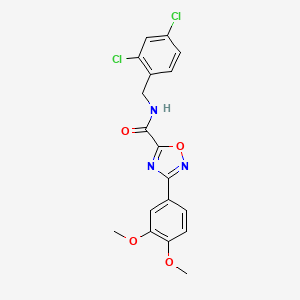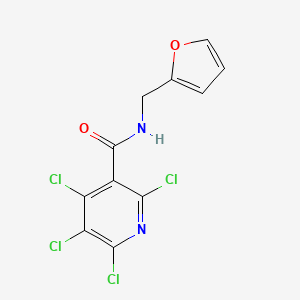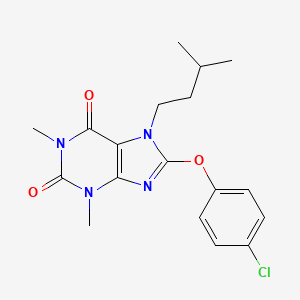![molecular formula C18H13N7O2S2 B11075120 3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11075120.png)
3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)sulfanyl]-5-propyl-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-NITRO-6-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-2,1,3-BENZOTHIADIAZOLE is a complex organic compound that belongs to the class of triazinoindole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-6-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-2,1,3-BENZOTHIADIAZOLE typically involves a multi-step processCommon reagents used in these reactions include various nitrating agents, sulfur-containing compounds, and appropriate solvents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-NITRO-6-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-2,1,3-BENZOTHIADIAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce various substituted benzothiadiazole derivatives .
Scientific Research Applications
4-NITRO-6-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-2,1,3-BENZOTHIADIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-NITRO-6-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-2,1,3-BENZOTHIADIAZOLE involves its interaction with molecular targets such as iron ions. The compound selectively binds to ferrous ions, which can lead to the inhibition of cancer cell proliferation by inducing apoptosis through the mitochondrial pathway .
Comparison with Similar Compounds
Similar Compounds
- 1-{3-Nitro-4-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]phenyl}ethanone
- (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid
Uniqueness
4-NITRO-6-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]-2,1,3-BENZOTHIADIAZOLE is unique due to its specific structural features and its ability to selectively bind to ferrous ions, making it a valuable compound for research in cancer therapy .
Properties
Molecular Formula |
C18H13N7O2S2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-nitro-6-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H13N7O2S2/c1-2-7-24-13-6-4-3-5-11(13)15-17(24)19-18(21-20-15)28-10-8-12-16(23-29-22-12)14(9-10)25(26)27/h3-6,8-9H,2,7H2,1H3 |
InChI Key |
GGTQYSGVQLZPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC4=CC5=NSN=C5C(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B11075037.png)



![N-{[5-(pyridin-3-yl)-2H-tetrazol-2-yl]methyl}propanamide](/img/structure/B11075047.png)

![N'-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-2-methylbenzohydrazide](/img/structure/B11075060.png)
![5-Methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carbohydrazide](/img/structure/B11075067.png)
![3,5-DI(1-Azepanyl)-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11075069.png)
![1-(4-Fluorobenzoyl)-1-methyl-1A-(morpholinocarbonyl)-1A,9C-dihydrobenzo[F]cyclopropa[C]chromen-2(1H)-one](/img/structure/B11075076.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}cyclohexanecarboxamide](/img/structure/B11075084.png)

![2,4-dichloro-N-{3-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B11075107.png)
![4-fluoro-N-[2-(2-oxoimidazolidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B11075109.png)
